1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
The compound “1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a derivative of ciprofloxacin, which is an antibacterial agent widely used in clinical practice for the treatment of certain diseases caused by some Gram-negative and Gram-positive microorganisms .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazinyl ring, which adopts a chair conformation. The cyclopropyl ring is not coplanar with the quinolone ring system .Physical and Chemical Properties Analysis
The molecular formula of this compound is C18H18FN3O4, and its molecular weight is 359.4 g/mol . Other physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not provided in the available literature .Scientific Research Applications
Anti-tubercular and Antibacterial Agent
A study explored the synthesis of analogues of this compound, demonstrating their effectiveness as anti-tubercular and antibacterial agents. These compounds showed promising Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis and common bacteria such as Staphylococcus aureus and Escherichia coli. This indicates potential for treating tuberculosis and bacterial infections (Suresh et al., 2014).
Antimicrobial Study of Fluoroquinolone-based 4-thiazolidinones
Another research synthesized derivatives from the lead molecule of this compound, showing significant antifungal and antibacterial activities. These findings suggest potential applications in the development of new antimicrobial agents (Patel & Patel, 2010).
Isolation and Identification of N-substituted Regioisomer
The compound was isolated and identified as the N-substituted regioisomer of besifloxacin, another important antibacterial agent. This highlights its role in the development and identification of new antibacterial drugs (Xia, Chen, & Yu, 2013).
Antimycobacterial Activities
This compound has been part of studies to synthesize novel fluoroquinolones with antimycobacterial activities. One of the compounds synthesized showed significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, indicating its potential as a treatment for tuberculosis (Senthilkumar et al., 2009).
Development of Specific Immunoassays
It has been used in the synthesis of antigens for producing monoclonal antibodies. These antibodies can be utilized in enzyme-linked immunosorbent assay (ELISA) kits to detect and control illegal content of specific compounds in food products, suggesting applications in food safety and quality control (Tochi et al., 2016).
In Silico Analysis as DNA Gyrase Inhibitors
An in silico study investigated novel fluoroquinolones, including derivatives of this compound, as inhibitors of DNA gyrase in Staphylococcus aureus. The results indicated strong interactions with the enzyme, proposing a pathway for new drug discovery against bacterial infections (Sabbagh & Murad, 2015).
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4/c19-14-7-12-15(8-16(14)21-5-3-20(10-23)4-6-21)22(11-1-2-11)9-13(17(12)24)18(25)26/h7-11H,1-6H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXCSXLUYCTARV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C=O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400420 | |
Record name | 1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93594-39-9 | |
Record name | Formylciprofloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093594399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FORMYLCIPROFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZS5QD5GBR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial relationship between the cyclopropyl ring and the quinolone ring system in 1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?
A: The cyclopropyl ring is not coplanar with the quinolone ring system in the molecule. [] This non-planar orientation can influence the overall three-dimensional shape of the molecule and potentially impact its interactions with other molecules.
Q2: Was there a correction made to the originally published crystal structure of this compound?
A: Yes, the initial publication of the crystal structure for this compound contained an error in the chemical formula and omitted the location of the carboxyl hydrogen atom. [] A corrigendum was later published, correcting the chemical formula and locating the missing hydrogen atom. This correction is important as the carboxyl hydrogen atom participates in an intramolecular hydrogen bond with the carbonyl oxygen atom, influencing the molecule's overall conformation and potentially its interactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.